molecular formula C22H25NO4 B1467666 Dimethyl 3-(dibenzylamino)-1,1-cyclobutanedicarboxylate CAS No. 1353498-09-5

Dimethyl 3-(dibenzylamino)-1,1-cyclobutanedicarboxylate

Cat. No.: B1467666
CAS No.: 1353498-09-5
M. Wt: 367.4 g/mol
InChI Key: XUKZBWNTUGTTOB-UHFFFAOYSA-N
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Description

Dimethyl 3-(dibenzylamino)-1,1-cyclobutanedicarboxylate is an organic compound with a complex structure that includes a cyclobutane ring substituted with dibenzylamino and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3-(dibenzylamino)-1,1-cyclobutanedicarboxylate typically involves the reaction of cyclobutanedicarboxylic acid derivatives with dibenzylamine under specific conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-(dibenzylamino)-1,1-cyclobutanedicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the dibenzylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanedicarboxylic acid derivatives, while reduction can produce cyclobutanediols.

Scientific Research Applications

Dimethyl 3-(dibenzylamino)-1,1-cyclobutanedicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of advanced materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which Dimethyl 3-(dibenzylamino)-1,1-cyclobutanedicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dibenzylamino-1-methylcyclohexanol: Similar in structure but with a cyclohexane ring instead of a cyclobutane ring.

    Dibenzylamino-1-trifluoromethylcyclohexanol: Contains a trifluoromethyl group, offering different chemical properties.

Uniqueness

Dimethyl 3-(dibenzylamino)-1,1-cyclobutanedicarboxylate is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in applications requiring specific molecular interactions and stability.

Properties

IUPAC Name

dimethyl 3-(dibenzylamino)cyclobutane-1,1-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-26-20(24)22(21(25)27-2)13-19(14-22)23(15-17-9-5-3-6-10-17)16-18-11-7-4-8-12-18/h3-12,19H,13-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKZBWNTUGTTOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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